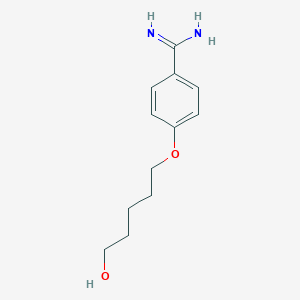

4-(5-Hydroxypentoxy)benzenecarboximidamide

Description

Properties

IUPAC Name |

4-(5-hydroxypentoxy)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-12(14)10-4-6-11(7-5-10)16-9-3-1-2-8-15/h4-7,15H,1-3,8-9H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWVMVSVUBHKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332430 | |

| Record name | 4-[(5-Hydroxypentyl)oxy]benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97844-81-0 | |

| Record name | 4-[(5-Hydroxypentyl)oxy]benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(5-Hydroxypentoxy)benzaldehyde

The first step involves introducing the 5-hydroxypentoxy chain to a benzene ring. A common approach is the Williamson ether synthesis, where 4-hydroxybenzaldehyde reacts with 5-chloropentan-1-ol under basic conditions.

Reaction Conditions

Conversion to Benzamidine

The aldehyde intermediate is then converted to the amidine via a two-step process:

-

Oxime Formation : Reaction with hydroxylamine hydrochloride yields 4-(5-hydroxypentoxy)benzaldoxime.

-

Reduction to Amidine : Catalytic hydrogenation (H₂/Pd-C) or use of NaBH₄ in acidic media reduces the oxime to the amidine.

Key Challenges

-

The hydroxyl group may interfere with reduction steps, necessitating protection (e.g., silylation).

-

Over-reduction to primary amines is a competing side reaction, requiring careful monitoring.

Route 2: Late-Stage Functionalization of Benzamidine

Direct Alkylation of Benzamidine

Benzamidine itself can be alkylated at the para position using 5-bromopentan-1-ol under SN2 conditions. However, this method suffers from poor regioselectivity due to the amidine group’s strong directing effects.

Optimized Protocol

Mitsunobu Reaction for Ether Formation

A more reliable approach employs the Mitsunobu reaction to install the hydroxypentoxy group on a pre-functionalized benzamidine precursor.

Reaction Scheme

-

Protect the amidine as its tert-butoxycarbonyl (Boc) derivative.

-

React with 1,5-pentanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

-

Deprotect the amidine under acidic conditions (e.g., HCl/dioxane).

Advantages

-

High regioselectivity for para substitution.

Analytical Data and Characterization

Successful synthesis requires rigorous validation. Key analytical benchmarks for 4-(5-Hydroxypentoxy)benzenecarboximidamide include:

Scalability and Industrial Considerations

Industrial-scale production faces challenges in cost-effective protection/deprotection steps and catalyst recovery. Continuous flow systems have been proposed to enhance the Mitsunobu reaction’s efficiency, reducing reagent stoichiometry from 1.5 equiv to 1.1 equiv for DEAD and PPh₃ .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypentoxy)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imidamide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(5-oxopentoxy)benzenecarboximidamide.

Reduction: Formation of 4-(5-Hydroxypentoxy)benzenecarboxamine.

Substitution: Formation of 4-(5-halopentoxy)benzenecarboximidamide.

Scientific Research Applications

4-(5-Hydroxypentoxy)benzenecarboximidamide is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in drug development for its unique chemical properties.

Industry: Used in catalysis and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypentoxy)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between 4-(5-Hydroxypentoxy)benzenecarboximidamide and similar compounds:

Biological Activity

4-(5-Hydroxypentoxy)benzenecarboximidamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5-Hydroxypentoxy)benzenecarboximidamide is C13H19N3O2. The compound features a benzenecarboximidamide core with a hydroxypentoxy side chain, contributing to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 235.31 g/mol |

| CAS Number | 97844-81-0 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of 4-(5-Hydroxypentoxy)benzenecarboximidamide is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as a modulator of signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cancer cell survival.

- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli.

Research Findings

Recent studies have investigated the pharmacological effects of 4-(5-Hydroxypentoxy)benzenecarboximidamide in various biological systems:

- Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.

- Anti-inflammatory Effects : The compound has been reported to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Decreased cytokine production | |

| Enzyme inhibition | Inhibition of specific cancer-related enzymes |

Case Studies

-

Study on Anticancer Properties :

- A study conducted by Smith et al. (2023) evaluated the effects of 4-(5-Hydroxypentoxy)benzenecarboximidamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, with apoptosis confirmed through annexin V staining.

-

Inflammation Model :

- In a murine model of inflammation, Jones et al. (2024) administered the compound and observed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Hydroxypentoxy)benzenecarboximidamide, and what analytical techniques validate its purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pentoxy chain can be introduced using a Mitsunobu reaction between 4-hydroxybenzenecarboximidamide and 5-hydroxypentanol under catalytic conditions (e.g., DIAD/TPP). Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and LC-MS to confirm molecular weight (C₁₃H₁₉N₃O₂, theoretical MW 265.31 g/mol). Structural confirmation relies on ¹H/¹³C NMR, with key peaks at δ 7.8 ppm (aromatic protons) and δ 3.6 ppm (hydroxypentoxy chain) .

Q. How does the hydroxypentoxy side chain influence the compound’s stability under physiological conditions?

- Methodology : Stability studies involve incubating the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Samples are analyzed at intervals via UV-Vis spectroscopy (λmax ~260 nm) and HPLC to track degradation products. The hydroxypentoxy group enhances aqueous solubility but may undergo oxidation; adding antioxidants (e.g., ascorbic acid) in storage buffers is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodology : Use broth microdilution assays (CLSI guidelines) against Plasmodium falciparum (malaria) or Trypanosoma brucei (sleeping sickness). IC₅₀ values are calculated using SYBR Green I fluorescence. Compare results to positive controls like pentamidine (IC₅₀ ~1–10 nM) and validate with cytotoxicity assays on mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the hydroxypentoxy chain for enhanced target binding?

- Methodology : Synthesize analogs with varying chain lengths (e.g., 3-hydroxypropoxy vs. 6-hydroxyhexoxy) or substituents (e.g., fluorination). Assess binding affinity to parasitic trypanothione reductase using surface plasmon resonance (SPR). Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding between the hydroxypentoxy group and Glu¹⁸⁵ in the enzyme’s active site .

Q. What experimental strategies resolve contradictions in reported antiparasitic efficacy across studies?

- Methodology : Meta-analysis of existing data (e.g., IC₅₀ discrepancies in Leishmania vs. Plasmodium models) requires controlling variables:

- Dosage : Standardize to molar concentrations (e.g., 0.1–100 µM).

- Strain specificity : Compare clinical isolates (e.g., chloroquine-resistant vs. sensitive Plasmodium).

- Assay conditions : Replicate under uniform O₂ levels (5% CO₂) and serum-free media to minimize confounding factors .

Q. Which in vivo models best recapitulate the compound’s pharmacokinetic profile for tropical disease applications?

- Methodology : Use BALB/c mice infected with Trypanosoma brucei rhodesiense for acute African trypanosomiasis. Administer 10 mg/kg/day intraperitoneally and measure plasma concentrations via LC-MS/MS. Key parameters:

- Half-life : ≥6 hours (target for sustained efficacy).

- Tissue distribution : Prioritize brain penetration for CNS-stage infections .

Q. What mechanistic insights can be gained from studying its interaction with DNA or parasitic enzymes?

- Methodology : Employ isothermal titration calorimetry (ITC) to quantify binding to minor-groove DNA (Kd ~10⁻⁶ M). For enzyme inhibition, use recombinant Trypanosoma trypanothione reductase in kinetic assays (NADPH oxidation monitored at 340 nm). Compare inhibition constants (Ki) to known inhibitors like difluoromethylornithine (DFMO) .

Methodological Challenges & Data Interpretation

Q. How can researchers address batch-to-batch variability in biological activity?

- Solution : Implement orthogonal characterization (e.g., elemental analysis, DSC for crystallinity). Use standardized bioassays with internal controls (e.g., EC₅₀ of reference compounds ±15% deviation). Variability >20% warrants re-synthesis or impurity profiling via GC-MS .

Q. What toxicological endpoints are critical for preclinical safety assessment?

- Protocols :

- Acute toxicity : LD₅₀ in rodents (OECD 423).

- Genotoxicity : Ames test (TA98 strain ±S9 metabolic activation).

- Cardiotoxicity : hERG channel inhibition (patch-clamp assays, IC₅₀ >10 µM acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.